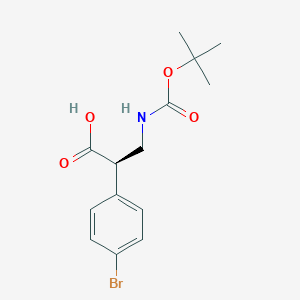

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

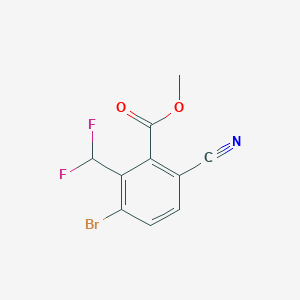

“®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid” is a complex organic compound. It contains a boronic acid group, which is a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . Boronic acids are not found in nature and are derived synthetically from primary sources of boron .

Synthesis Analysis

The synthesis of boronic acids involves several steps. The first step involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis

The molecular structure of boronic acids is unique. The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . The pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols can be determined using 11B NMR spectroscopy .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Medicinal Chemistry

Boronic acids and their derivatives, including this compound, have been studied in Medicinal Chemistry . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Anticancer Applications

In the field of anticancer research , a series of dipeptide boronic acid compounds were synthesized, with this compound being one of the most promising ones . It has a better IC 50 value than bortezomib, a drug used in the treatment of multiple myeloma .

Antibacterial Applications

Boronic acids, including this compound, have shown antibacterial activity . The boronic acid group can interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth .

Antiviral Applications

This compound, as a boronic acid derivative, has potential antiviral applications . Boronic acids can interfere with viral replication processes, making them potential candidates for antiviral drug development .

Sensor Applications

Boronic acids, including this compound, have been used in the development of chemical sensors . The boronic acid group can interact with various analytes, allowing for the detection and quantification of these substances .

Drug Delivery Systems

This compound could be used in drug delivery systems . The boronic acid group can form reversible covalent bonds with certain biological molecules, allowing for targeted drug delivery .

Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds . Its bromophenyl group can undergo various reactions, allowing for the synthesis of a wide range of other compounds .

Mecanismo De Acción

The mechanism of action of boronic acids involves the formation of boronate esters. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .

Direcciones Futuras

The unique properties of boronic acids make them particularly attractive for further studies in medicinal chemistry. Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids a particularly attractive class of synthetic intermediates . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Propiedades

IUPAC Name |

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.